Direct Functional Potency Differentiation over the Immediate Structural Precursor (1a)
H3R antagonist 5 (1b) demonstrates a measurable, though modest, functional potency advantage over its closest structural analog, 1a. In the same recombinant human H3R [35S]GTPγS binding functional assay, 1b (the 5-methoxy derivative) achieved an IC50 of 0.54 nM, while 1a (the des-methoxy analog) yielded an IC50 of 0.72 nM [1]. This represents a 1.33-fold gain in potency conferred by the 5-methoxy substitution on the isobenzofuranone phenyl ring [1].
| Evidence Dimension | Functional inverse agonism potency at recombinant human H3 receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.54 nM |
| Comparator Or Baseline | Compound 1a (des-methoxy analog), IC50 = 0.72 nM |
| Quantified Difference | 1.33-fold more potent (0.72 / 0.54); ΔIC50 = 0.18 nM |
| Conditions | Recombinant human histamine H3 receptor expressed in CHO-K1 cells; [35S]GTPγS binding functional assay; preincubation 10 min (Jitsuoka et al., 2008) |
Why This Matters
For procurement, this confirms that 1b is not interchangeable with its des-methoxy precursor 1a; the methoxy substituent contributes a quantifiable potency gain essential for studies requiring maximal H3R inverse agonism.
- [1] Jitsuoka M et al. Synthesis and evaluation of a spiro-isobenzofuranone class of histamine H3 receptor inverse agonists. Bioorg Med Chem Lett. 2008;18(18):5101-6. View Source
